![molecular formula C15H12FNO3 B5724183 2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid
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Overview
Description
2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as FMA-MA and is a derivative of benzoic acid. The molecular formula of FMA-MA is C15H12FNO3, and its molecular weight is 277.26 g/mol.
Mechanism of Action
The mechanism of action of FMA-MA is still under investigation. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
FMA-MA has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. FMA-MA has also been found to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMA-MA in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one of the limitations of using FMA-MA is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of FMA-MA. One area of interest is its potential use as a diagnostic tool for cancer detection. Further research is needed to determine the specificity and sensitivity of FMA-MA in detecting various types of cancer. Another area of interest is the development of new derivatives of FMA-MA with improved solubility and efficacy. These derivatives may have potential applications in drug development and cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of FMA-MA and to identify its molecular targets.
Synthesis Methods
The synthesis of FMA-MA involves the reaction of 4-fluoroaniline with 2,6-dimethylbenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
FMA-MA has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and antitumor activities. FMA-MA has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-3-2-4-12(13(9)15(19)20)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOVNBLPHAHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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